N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
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Overview
Description
The compound is mentioned in a patent as a diacylglycerol acyltransferase 2 (DGAT2) inhibitor . DGAT2 is an enzyme that plays a crucial role in the synthesis of triacylglycerides (TAGs), which are a type of fat found in the body . Inhibition of DGAT2 has been suggested as a potential treatment for non-alcoholic steatohepatitis (NASH), a liver disease characterized by the accumulation of fat .
Scientific Research Applications
Synthesis and Biological Evaluation
Research on pyrazole derivatives, such as the synthesis of novel pyrazolopyrimidines and their evaluation as anticancer and anti-inflammatory agents, showcases the therapeutic potential of these compounds. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential use in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).
Antimycobacterial Activity
The study on substituted isosteres of pyridine- and pyrazinecarboxylic acids against Mycobacterium tuberculosis highlights the antimicrobial potential of pyrazole derivatives. These compounds, including those with 1,2,4-oxadiazole-5-ones and 1,2,4-oxadiazole-5-thiones, showed activities up to 16 times the potency of pyrazinamide, an established antimycobacterial drug (Gezginci, Martin, & Franzblau, 1998).
Synthesis and Antibacterial Activity
The synthesis of pyrazolopyridine derivatives and their screening for antibacterial activity against both Gram-negative and Gram-positive bacteria demonstrate the broad-spectrum antibacterial properties of these compounds. Specifically, pyrazolopyridines with a carboxamide group showed moderate to good activity against strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus, underscoring their potential as antibacterial agents (Panda, Karmakar, & Jena, 2011).
Antiallergic and Antianaphylactic Agents
Studies on benzopyrano[2,3-b]pyridines for their antiallergic activity, including their effectiveness in a reaginic PCA test in rats, highlight the therapeutic potential of pyrazole derivatives in treating allergic reactions. Compounds with specific substituents exhibited potent activity, surpassing that of disodium cromoglycate, a known antiallergic drug, suggesting their utility in developing new antiallergic treatments (Nohara et al., 1985).
Mechanism of Action
Target of Action
The pyrazole ring is a component of many biologically active compounds, including some drugs .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Pyrazole-containing compounds have been found to interact with a variety of biochemical pathways, depending on their specific structure and functional groups .
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-14(11-21-25-12)18(24)20-8-9-23-17(13-5-6-13)10-16(22-23)15-4-2-3-7-19-15/h2-4,7,10-11,13H,5-6,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFNMWDQDULTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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